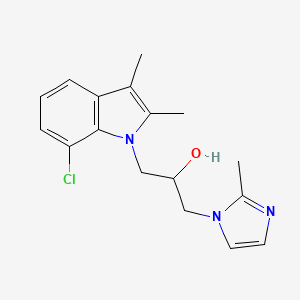![molecular formula C18H16ClN3O B2629880 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one CAS No. 895120-88-4](/img/structure/B2629880.png)
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one, also known as CP-122,288, is a chemical compound that belongs to the class of pyrazinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potency. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a high affinity for COX-2, which makes it a potent inhibitor of prostaglandin production. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a long half-life, which allows for sustained inhibition of COX-2 activity. One limitation of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potential toxicity. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have hepatotoxic effects in animal models.
Direcciones Futuras
There are several future directions for research on 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. One area of research is the development of more potent and selective COX-2 inhibitors. Additionally, research could focus on identifying the specific mechanisms by which 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one exerts its anti-inflammatory and analgesic effects. Another area of research is the potential use of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, research could focus on identifying potential drug-drug interactions and assessing the safety and efficacy of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in clinical trials.
Conclusion:
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential anti-inflammatory, analgesic, and antipyretic properties. While the exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood, it is believed to work by inhibiting the activity of COX-2. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one involves the reaction of 4-chloroacetophenone with ethylamine to form 4-chloro-N-ethylacetanilide. This compound is then treated with hydrazine hydrate to form 3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been studied for its potential use in the treatment of neuropathic pain, migraine, and depression. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have anxiolytic effects in animal models.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-8-6-14(7-9-15)10-11-20-17-18(23)22(13-12-21-17)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKFEBHHKYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)
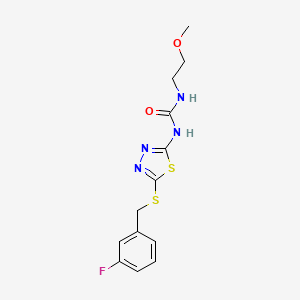
![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)
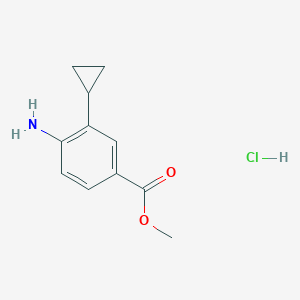
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)
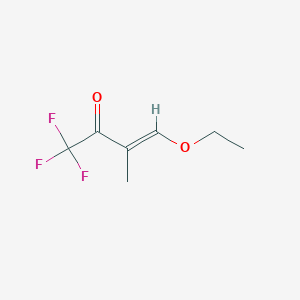
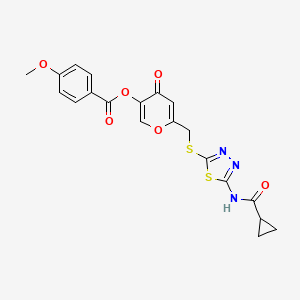
![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)
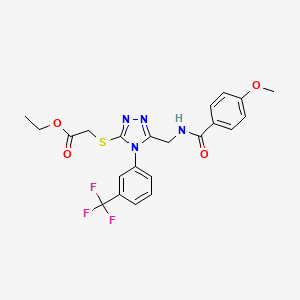
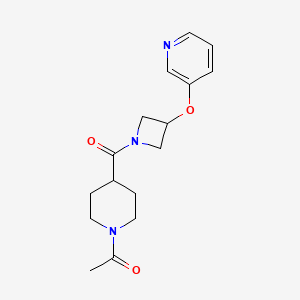
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)
